molecular formula C15H20N4O3 B2789579 N-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)acetamide CAS No. 894010-76-5

N-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)acetamide

Cat. No.: B2789579
CAS No.: 894010-76-5
M. Wt: 304.35
InChI Key: DUQNRIGPOUADRA-UHFFFAOYSA-N
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Description

N-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)acetamide is a chemical compound that has garnered significant attention in various fields of research and industry This compound is characterized by its unique structure, which includes a pyrrolidine ring, a urea moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a base.

    Urea Formation: The urea moiety is formed by reacting the pyrrolidine derivative with an isocyanate.

    Acetamide Group Addition: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The phenyl group and other substituents can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides, bases, and acids are employed depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

    N-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)butyramide: Contains a butyramide group, offering different chemical properties.

Uniqueness

N-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-[2-[(5-oxo-1-phenylpyrrolidin-3-yl)carbamoylamino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-11(20)16-7-8-17-15(22)18-12-9-14(21)19(10-12)13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,16,20)(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQNRIGPOUADRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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